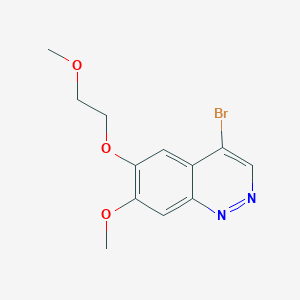
1-Methoxy-4-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-4-methylpentane, also known as methyl pentyl ether, is an organic compound with the molecular formula C6H14O. It is a branched ether, characterized by a methoxy group (-OCH3) attached to a pentane chain. This compound is part of the ether family, which are known for their relatively low reactivity and use as solvents in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-methylpentane can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide. For instance, the reaction between sodium methoxide (CH3ONa) and 4-chloropentane (C5H11Cl) under reflux conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic etherification of methanol with 4-methylpentanol. This process is carried out under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-4-methylpentane primarily undergoes substitution reactions due to the presence of the ether functional group. It can also participate in oxidation reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), which can cleave the ether bond to form methanol and the corresponding alkyl halide.
Oxidation Reactions: Under strong oxidizing conditions, such as with potassium permanganate (KMnO4), this compound can be oxidized to form carboxylic acids.
Major Products:
Substitution: Methanol and 4-methylpentyl halides.
Oxidation: Carboxylic acids and other oxidized derivatives.
Scientific Research Applications
1-Methoxy-4-methylpentane has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: Its relatively low toxicity makes it suitable for use in biological assays and experiments.
Medicine: It is explored for its potential use in pharmaceutical formulations due to its solvent properties.
Industry: It is used in the production of specialty chemicals and as a solvent in industrial processes.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-methylpentane is primarily related to its role as a solvent. It can dissolve a wide range of organic compounds, facilitating chemical reactions by bringing reactants into close proximity. The methoxy group can also participate in hydrogen bonding, influencing the solubility and reactivity of the compound .
Comparison with Similar Compounds
1-Methoxy-3-methylpentane: Similar in structure but with the methoxy group attached to the third carbon instead of the fourth.
1-Methoxypentane: Lacks the methyl group, making it a straight-chain ether.
Methyl tert-butyl ether (MTBE): A widely used gasoline additive with a similar ether functional group but different branching.
Uniqueness: 1-Methoxy-4-methylpentane is unique due to its specific branching and the position of the methoxy group, which influences its physical and chemical properties. This makes it particularly useful in applications requiring specific solvent characteristics .
Properties
CAS No. |
3590-70-3 |
|---|---|
Molecular Formula |
C7H16O |
Molecular Weight |
116.20 g/mol |
IUPAC Name |
1-methoxy-4-methylpentane |
InChI |
InChI=1S/C7H16O/c1-7(2)5-4-6-8-3/h7H,4-6H2,1-3H3 |
InChI Key |
QQSGNPVQVZONMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


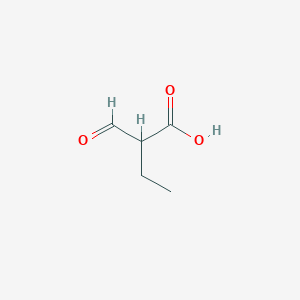
![1-[2-Methoxy-6-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]ethanone](/img/structure/B14137343.png)
![3-({6-Methyl-3-[(propan-2-yloxy)carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14137345.png)
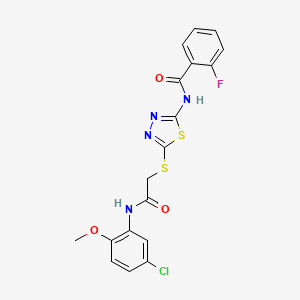
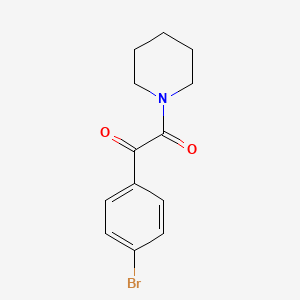
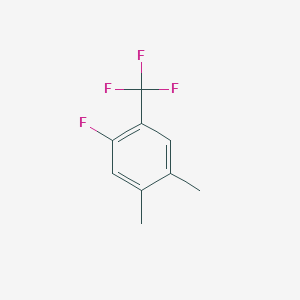
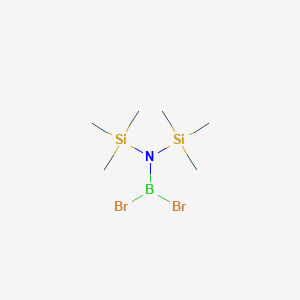

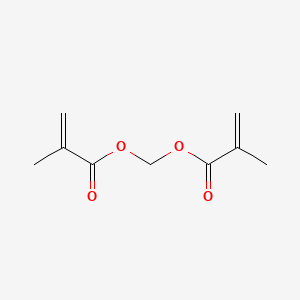
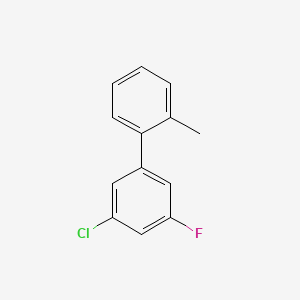

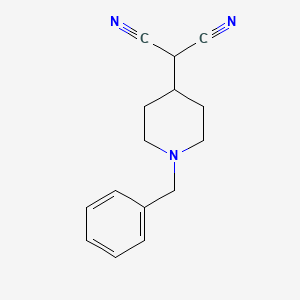
![N-(4-Bromophenyl)-N-[(ethoxycarbonyl)oxy]urea](/img/structure/B14137400.png)
